molecular formula C15H14Cl2O2 B015240 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol CAS No. 188928-11-2

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol

Cat. No. B015240
M. Wt: 297.2 g/mol
InChI Key: ODXXRJUWIQJJJX-UHFFFAOYSA-N
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Description

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol is a chemical compound that has attracted interest due to its potential in various fields of chemistry and pharmacology. Its structure comprises dichlorophenyl and methoxyphenyl groups linked through an ethanol bridge, indicating a complex synthesis and versatile chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, including esterification, reduction, and specific functional group transformations. For instance, the synthesis of 2-(4-Chlorophenyl)ethanol was achieved through esterification and reduction from its acetic acid precursor, indicating a possible pathway for synthesizing derivatives like 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol is characterized using techniques like X-ray diffraction and NMR spectroscopy. These compounds exhibit complex molecular geometries and intermolecular interactions, which are crucial for their chemical behavior and reactivity (F. Toda et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving compounds with dichlorophenyl and methoxyphenyl groups include a variety of substitution, elimination, and redox reactions. The presence of electron-withdrawing and donating groups significantly influences their reactivity and the types of chemical transformations they undergo (E. Castro et al., 2001).

Scientific Research Applications

Enantiopure Synthesis and Biocatalysis

  • Enantiopure Synthesis of Drug Intermediates : The molecule, specifically in its (S)-enantiomer form, is essential for producing various drug intermediates. Lactobacillus senmaizuke, used as a biocatalyst, aids in synthesizing this compound, offering over 99% conversion and enantiomeric excess. Such synthesis is critical for antihistamine drugs like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles used in treating allergic responses (Kavi, Özdemir, Dertli, & Şahin, 2021).

Structural and Spectroscopic Analysis

  • X-ray Diffraction Analysis : A compound closely related to 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol was analyzed through X-ray diffraction, revealing insights into molecular structure, bonding characteristics, and geometrical optimizations. Such studies are fundamental to understanding the chemical properties and potential applications of related molecules (Rochon, Melanson, & Kayser, 1994).

Chiral Resolution

  • Chiral Resolution for High-Quality Production : Research has optimized the chiral resolution of racemic forms of related compounds, essential for producing high-quality, single-isomer forms. This is significant in industrial production due to the simple process, low-cost materials, and high product quality (Hui-qian, 2015).

Non-Linear Optical Material Studies

  • Non-Linear Optical Applications : Certain derivatives of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol demonstrate potential as non-linear optical materials. Studies on single crystals grown from ethanol suggest suitability for applications in photonic and optoelectronic devices due to favorable thermal stability and electronic properties (Hijas et al., 2018).

Chemical Reaction Optimization

  • Biocatalytic Enantioselective Reduction : Research on the biocatalytic enantioselective reduction of closely related compounds in various reaction systems has shown that efficiency can be improved significantly, depending on the system used. This research is crucial for optimizing industrial-scale production of enantiopure compounds (Wenyong, 2011).

Safety And Hazards

The safety and hazards associated with “2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol” are not readily available.


Future Directions

The future directions for “2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol” are not readily available. However, related compounds such as 2,4-diarylquinolines have been studied for their potential biological activity and applications in functional material chemistry3.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c16-14-6-3-12(9-15(14)17)10-19-13-4-1-11(2-5-13)7-8-18/h1-6,9,18H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXXRJUWIQJJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400659
Record name 2-[4-(3,4-Dichlorobenzyloxy)phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-Dichlorobenzyloxy)phenylethanol

CAS RN

188928-11-2
Record name 4-[(3,4-Dichlorophenyl)methoxy]benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188928-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(3,4-Dichlorobenzyloxy)phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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